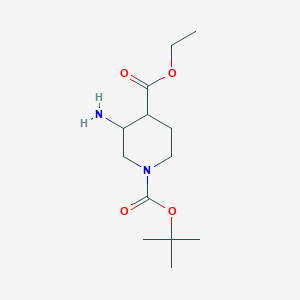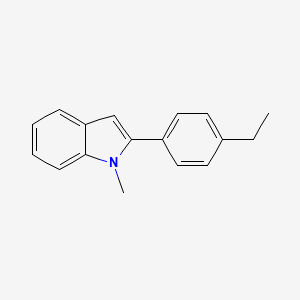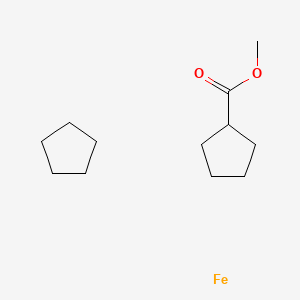![molecular formula C11H7FN2O B15336811 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a keto group at the 1st position of the pyridoindole ring system. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone derivative is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole compound, which can be further modified to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyridoindole derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Indole derivatives with various substitutions
Uniqueness
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unique due to the specific positioning of the fluorine atom and the keto group, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H7FN2O |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
6-fluoro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,14H,(H,13,15) |
Clave InChI |
JUBLAZWQJWUZBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




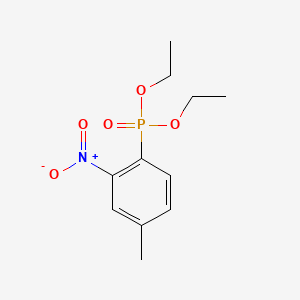
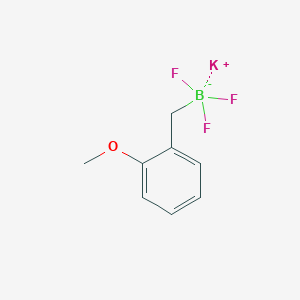
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
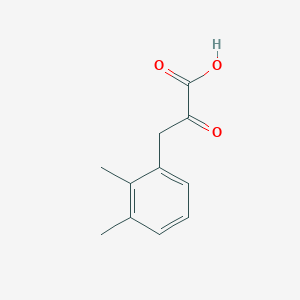
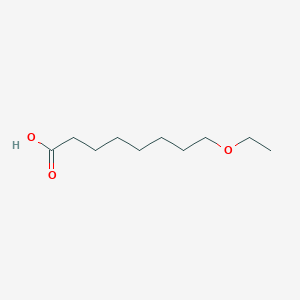

![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
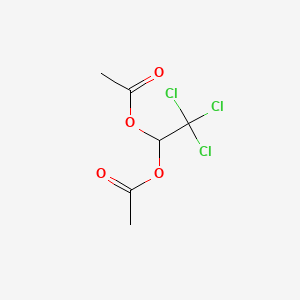
![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
